Octahydroimidazolidino[1,5-a]piperazin-3-one hydrochloride
Overview
Description
Octahydroimidazolidino[1,5-a]piperazin-3-one hydrochloride is a chemical compound with the CAS Number: 1376340-66-7 . Its molecular weight is 177.63 . The IUPAC name for this compound is hexahydroimidazo[1,5-a]pyrazin-3(2H)-one hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is1S/C6H11N3O.ClH/c10-6-8-4-5-3-7-1-2-9(5)6;/h5,7H,1-4H2,(H,8,10);1H
. This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a cool, dry place .Scientific Research Applications
N-dealkylation of Arylpiperazine Derivatives
Research on arylpiperazine derivatives, which share structural motifs with Octahydroimidazolidino[1,5-a]piperazin-3-one hydrochloride, highlights their clinical application in treating depression, psychosis, or anxiety. These compounds undergo extensive metabolism, including CYP3A4-dependent N-dealkylation, leading to a variety of serotonin receptor-related effects. This process underscores their role in developing therapeutic agents targeting CNS disorders (Caccia, 2007).
Lurasidone: Psychotic and Mood Disorders Treatment
Lurasidone, a benzisothiazole antipsychotic drug, illustrates the therapeutic use of piperazine derivatives in treating psychotic and mood disorders. Its distinctive pharmacodynamic profile is partly attributed to its structural components, likely sharing mechanistic pathways with this compound. Lurasidone's efficacy in schizophrenia and bipolar depression highlights the potential of piperazine derivatives in psychiatric treatment (Pompili et al., 2018).
Piperazine Derivatives: Therapeutic Patent Review
A review of therapeutic patents for piperazine derivatives showcases their wide-ranging medicinal potential, from CNS agents to anticancer and cardio-protective agents. This diversity underscores the versatility of the piperazine scaffold in drug design and its relevance to this compound's research applications (Rathi et al., 2016).
DNA Minor Groove Binder Hoechst 33258 and Analogues
The use of Hoechst 33258, a bis-benzimidazole derivative with a piperazine group, as a fluorescent DNA stain in cell biology research highlights another application area. This example demonstrates the utility of piperazine derivatives in biochemical research, providing a foundation for exploring this compound's potential in similar applications (Issar & Kakkar, 2013).
Development of Macozinone for TB Treatment
The development of Macozinone, a piperazine-benzothiazinone, for tuberculosis treatment showcases the potential of piperazine derivatives in addressing infectious diseases. This highlights the broader implications for this compound in antimicrobial research (Makarov & Mikušová, 2020).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful . The hazard statements associated with it are H302, H315, H319, H335 . These codes indicate that the compound can be harmful if swallowed, can cause skin irritation, can cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if in eyes: rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338) .
properties
IUPAC Name |
2,5,6,7,8,8a-hexahydro-1H-imidazo[1,5-a]pyrazin-3-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O.ClH/c10-6-8-4-5-3-7-1-2-9(5)6;/h5,7H,1-4H2,(H,8,10);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUHJQPYNZIAAOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(CN1)CNC2=O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1376340-66-7 | |
Record name | octahydroimidazolidino[1,5-a]piperazin-3-one hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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